molecular formula C21H21ClN2O3S B11579620 1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane

1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane

Cat. No.: B11579620
M. Wt: 416.9 g/mol
InChI Key: HHGZCXWGJHSWGB-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a phenylsulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the chlorophenyl and phenylsulfonyl groups, and the final assembly of the azepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the oxazole ring.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Properties

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazole

InChI

InChI=1S/C21H21ClN2O3S/c22-17-12-10-16(11-13-17)19-23-20(28(25,26)18-8-4-3-5-9-18)21(27-19)24-14-6-1-2-7-15-24/h3-5,8-13H,1-2,6-7,14-15H2

InChI Key

HHGZCXWGJHSWGB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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